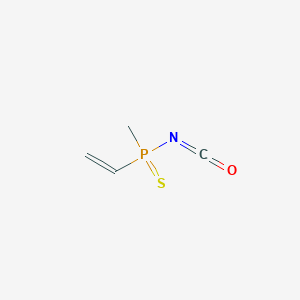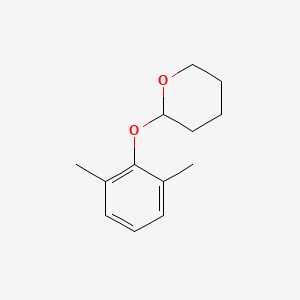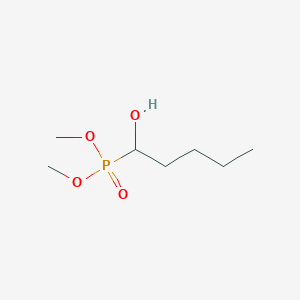
Dimethyl (1-hydroxypentyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-hydroxypentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxypentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxypentyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of dimethyl phosphite with 1-bromopentanol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1-hydroxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pentanal or pentanone, while reduction of the phosphonate group can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-hydroxypentyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (1-hydroxypentyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (1-hydroxyethyl)phosphonate
- Dimethyl (1-hydroxypropyl)phosphonate
- Dimethyl (1-hydroxybutyl)phosphonate
Uniqueness
Dimethyl (1-hydroxypentyl)phosphonate is unique due to its specific hydroxypentyl chain, which imparts distinct chemical and physical properties. Compared to shorter-chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
110931-30-1 |
|---|---|
Molekularformel |
C7H17O4P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylpentan-1-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-5-6-7(8)12(9,10-2)11-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JAIAQWIUDKDVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


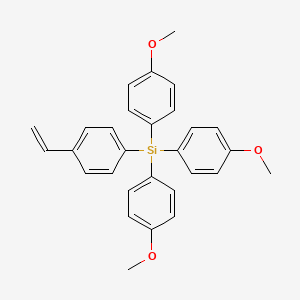

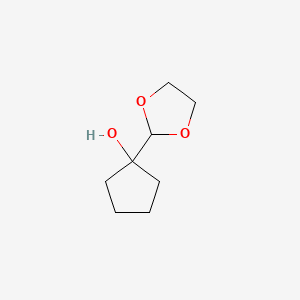
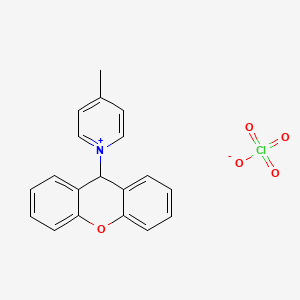

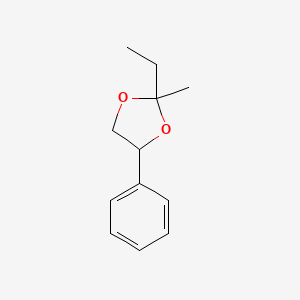
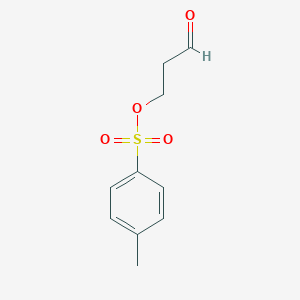
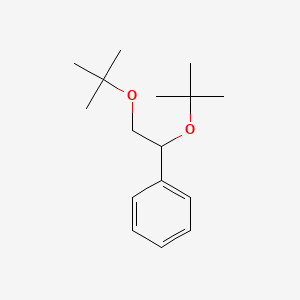
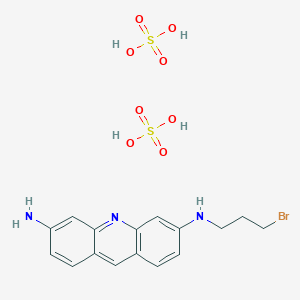
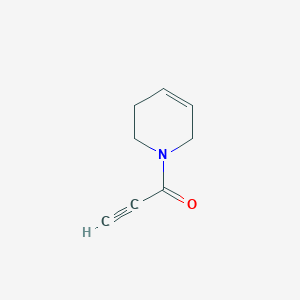
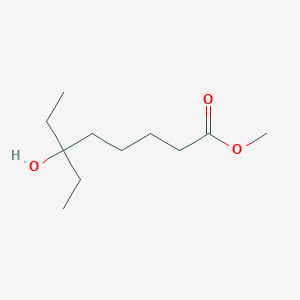
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
